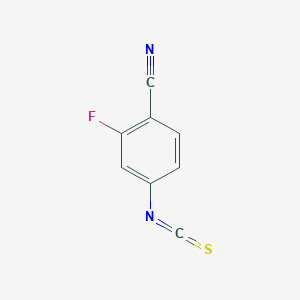

3-Fluoro-4-cyanophenyl Isothiocyanate

CAS No.:

Cat. No.: VC18356994

Molecular Formula: C8H3FN2S

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3FN2S |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 2-fluoro-4-isothiocyanatobenzonitrile |

| Standard InChI | InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |

| Standard InChI Key | LJSMIHVPEVGVFO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N=C=S)F)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Fluoro-4-cyanophenyl isothiocyanate (CAS: 1934392-68-3) has the molecular formula C₈H₃FN₂S and a molecular weight of 178.19 g/mol . Its IUPAC name, 2-fluoro-4-isothiocyanatobenzonitrile, reflects the substitution pattern on the benzene ring:

-

A fluoro group at position 3 (ortho to the isothiocyanate).

-

A cyano group at position 4 (para to the isothiocyanate).

The compound’s structure is represented by the canonical SMILES: C1=CC(=C(C=C1N=C=S)F)C#N and the InChIKey LJSMIHVPEVGVFO-UHFFFAOYSA-N .

Spectroscopic Data

-

¹³C NMR: The thiocarbonyl carbon resonates at ~135 ppm, while the cyano carbon appears near ~115 ppm.

-

IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (C≡N stretch) and ~2050 cm⁻¹ (N=C=S stretch).

Synthesis Methods

Thiophosgene Route

The reaction of 3-fluoro-4-cyanoaniline with thiophosgene (CSCl₂) in dichloromethane yields the target compound. This method requires anhydrous conditions and temperatures below 0°C to minimize hydrolysis :

Yield: ~70–80%.

Carbon Disulfide and BTC Method

A two-step process involves:

-

Dithiocarbamate Formation: Reacting the amine with CS₂ in the presence of triethylamine.

-

Desulfurization: Using bis(trichloromethyl) carbonate (BTC) to convert the dithiocarbamate to the isothiocyanate :

Yield: ~85–90% under optimized conditions .

One-Pot Synthesis

A scalable method employs cyanuric acid as a desulfurizing agent in aqueous media :

-

Dithiocarbamate Intermediate: Formed by reacting the amine with CS₂ and K₂CO₃.

-

Elimination: Cyanuric acid promotes the elimination of H₂S, yielding the isothiocyanate .

Advantages: Avoids toxic thiophosgene and suits electron-deficient amines .

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Thiophosgene Route | CSCl₂, CH₂Cl₂ | 70–80 | 95 | Moderate |

| CS₂/BTC | CS₂, BTC, Et₃N | 85–90 | 98 | High |

| One-Pot (Cyanuric Acid) | CS₂, K₂CO₃, Cyanuric Acid | 75–82 | 90 | High |

Chemical Properties and Reactivity

Reactivity with Nucleophiles

The isothiocyanate group undergoes nucleophilic addition with:

Stability and Degradation

-

Moisture Sensitivity: Hydrolyzes in aqueous media to form 3-fluoro-4-cyanophenylamine and COS .

-

Thermal Decomposition: At >150°C, releases toxic gases (HCN, SOₓ) .

Applications in Research

Medicinal Chemistry

-

Anticancer Activity: The compound inhibits polo-like kinase 1 (Plk1) by covalently modifying its polo-box domain (PBD), showing IC₅₀ values of 1.3 µM in vitro .

-

Enzyme Probes: Used to label cysteine residues in proteins for activity-based profiling.

Organic Synthesis

-

Thiourea Derivatives: Serves as a precursor for antitumor agents (e.g., substituted thieno-triazolo-pyrimidinones) .

-

Heterocycle Synthesis: Reacts with azepane or morpholine to form fused imidazolidinones .

Recent Advances and Future Directions

Electrochemical Synthesis

A 2023 study demonstrated the electrochemical guanylation of isothiocyanates, enabling solvent-free synthesis of guanidines . This method could streamline the production of derivatives.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains improves solubility and reduces off-target effects in anticancer therapies .

Computational Modeling

DFT studies predict strong binding affinity (-9.2 kcal/mol) toward the Plk1 PBD, guiding the design of next-generation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume